15-beta-OH Gibberellin A3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 15-beta-OH Gibberellin A3 involves several complex biochemical reactions. Research on gibberellin biosynthesis has advanced to provide detailed information on the pathways, biosynthetic enzymes, and their genes . Dolan and Macmillan (1985) conducted research on the partial synthesis of 15β-hydroxyGA3 from GA3, providing insights into the synthesis and modification of gibberellin structures.

Molecular Structure Analysis

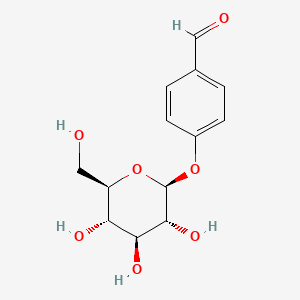

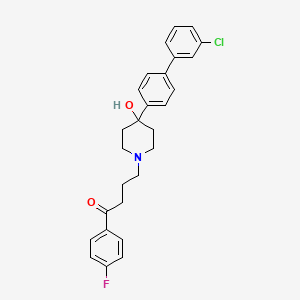

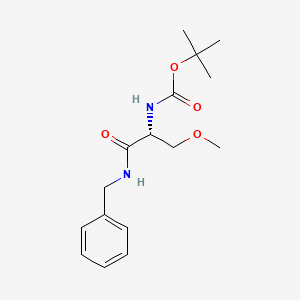

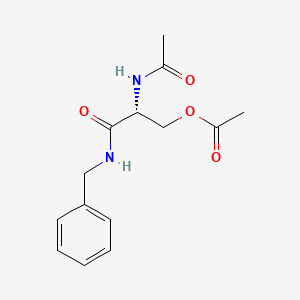

The molecular formula of 15-beta-OH Gibberellin A3 is C19H22O7 . It is a pentacyclic diterpenoid responsible for promoting growth and elongation of cells in plants .

Chemical Reactions Analysis

Gibberellins, including 15-beta-OH Gibberellin A3, are involved in numerous chemical reactions that regulate plant growth and development. The regulation of gibberellin biosynthesis and inactivation by developmental and environmental cues is a key area of current research .

科学研究应用

Preparation and Structural Studies : GA3 has been the subject of structural and preparation studies. For example, Lischewski and Adam (1982) explored the retroaldol-like cleavage and UV-light irradiation methods to prepare functionalized gibberellin derivatives, including [15-3H]gibberellin-A3 (Lischewski & Adam, 1982).

Biological Activity Assessment : Hoad et al. (2004) investigated the biological activities of gibberellin derivatives, including GA3, in various plant bioassays to understand structural requirements for biological activity (Hoad, Pharis, Railton, & Durley, 2004).

Synthesis Research : Dolan and Macmillan (1985) conducted research on the partial synthesis of 15β-hydroxyGA3 from GA3, providing insights into the synthesis and modification of gibberellin structures (Dolan & Macmillan, 1985).

Mass Spectrometry and Chromatography : Various studies have focused on the analysis and separation of GA3 using techniques like mass spectrometry and chromatography. Macleod and Monahan (1989) discussed the structurally diagnostic ion in the mass spectra of gibberellins with a 15‐hydroxy substituent (Macleod & Monahan, 1989). Macmillan and Suter (1963) explored thin-layer chromatography for gibberellins, including GA3 (Macmillan & Suter, 1963).

Molecular Interactions and Effects : Research on gibberellins like GA3 also extends to understanding their molecular interactions and effects in plants. For instance, Manoharlal et al. (2017) studied the epigenetic effects of GA3 application in tobacco, showing alterations such as global DNA hypo-methylation (Manoharlal, Saiprasad, Ullagaddi, & Kovařík, 2017).

Receptor Interactions : Murase et al. (2008) provided insights into how GA3 binds to its receptor GID1 in plants, helping to understand the mechanism of gibberellin perception and effector recognition (Murase, Hirano, Sun, & Hakoshima, 2008).

Sensor Development : Li et al. (2012) developed a molecularly imprinted electrochemical luminescence sensor for the determination of GA3, highlighting its applications in analytical chemistry (Li, Li, Wei, Tao, & Pan, 2012).

Residue Analysis in Fruits : Xie et al. (2011) developed a method for determining GA3 residue in fruit samples, demonstrating the importance of GA3 analysis in food science (Xie, Han, Zheng, Chen, Qian, Ding, Shi, & Lv, 2011).

未来方向

There is a continuously increasing interest in gibberellins research because of their relevant role in the so-called ‘Green Revolution’, as well as their current and possible applications in crop improvement . Future research will likely focus on further understanding the roles of gibberellins in plant development and exploring their potential applications in agriculture .

属性

CAS 编号 |

105593-18-8 |

|---|---|

产品名称 |

15-beta-OH Gibberellin A3 |

分子式 |

C19H22O7 |

分子量 |

362.38 |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

(1α,2β,4aα,4bβ,9β,10β)-2,4a,7,9-Tetrahydroxy-1-methyl-8-methylene-gibb-3-ene-1,10-dicarboxylic Acid 1,4a-Lactone |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。